2,4,5-Trifluoroanisole 2,4,5-Trifluoroanisole
Brand Name: Vulcanchem
CAS No.: 5006-38-2
VCID: VC3791718
InChI: InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
SMILES: COC1=CC(=C(C=C1F)F)F
Molecular Formula: C7H5F3O
Molecular Weight: 162.11 g/mol

2,4,5-Trifluoroanisole

CAS No.: 5006-38-2

Cat. No.: VC3791718

Molecular Formula: C7H5F3O

Molecular Weight: 162.11 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trifluoroanisole - 5006-38-2

Specification

CAS No. 5006-38-2
Molecular Formula C7H5F3O
Molecular Weight 162.11 g/mol
IUPAC Name 1,2,4-trifluoro-5-methoxybenzene
Standard InChI InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Standard InChI Key SKYXLDSRLNRAPS-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1F)F)F
Canonical SMILES COC1=CC(=C(C=C1F)F)F

Introduction

Chemical Identity and Structural Characteristics

2,4,5-Trifluoroanisole (C₇H₅F₃O) is a substituted anisole derivative with fluorine atoms at the 2-, 4-, and 5-positions of the benzene ring. Key identifiers include:

PropertyValueSource
CAS Registry Number5006-38-2
Molecular FormulaC₇H₅F₃O
Molecular Weight162.11 g/mol
IUPAC Name1-Methoxy-2,4,5-trifluorobenzene
SMILES NotationCOC1=C(C(=C(C=C1F)F)F)

The compound’s structure is characterized by electron-withdrawing fluorine atoms and an electron-donating methoxy group, creating a polarized aromatic system. This electronic configuration influences its reactivity in electrophilic substitution and cross-coupling reactions .

Synthesis and Production Methods

Direct Fluorination of Anisole Derivatives

2,4,5-Trifluoroanisole is typically synthesized via halogen-exchange reactions using precursors like 2,4,5-trichloroanisole. Fluorination agents such as potassium fluoride (KF) or hydrogen fluoride (HF) in polar aprotic solvents (e.g., dimethylformamide) yield the target compound .

Lithiation-Carboxylation Pathways

A novel method involves lithiation of 2,4,5-trifluoroanisole using lithium diisopropylamide (LDA) at low temperatures (−70°C), followed by carboxylation with CO₂ to produce fluorinated benzoic acid derivatives . For example:

2,4,5-TrifluoroanisoleLDA, THF, -70°CLithiated intermediateCO22-Methoxy-3,6-difluorobenzoic acid\text{2,4,5-Trifluoroanisole} \xrightarrow{\text{LDA, THF, -70°C}} \text{Lithiated intermediate} \xrightarrow{\text{CO}_2} \text{2-Methoxy-3,6-difluorobenzoic acid}

This method achieves >90% regioselectivity and is scalable for industrial applications .

Alternative Routes

  • Nucleophilic Aromatic Substitution: Reaction of 2,4,5-trifluorophenol with methyl iodide in the presence of a base .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce additional functional groups .

Physicochemical Properties

Thermal and Spectral Data

PropertyValueSource
Boiling Point170°C (estimated)
Melting PointNot reported
Density1.49 g/cm³ (estimated)
Refractive Index (n₂₀ᴰ)1.451 (estimated)

Spectroscopic Characterization:

  • ¹⁹F NMR (CDCl₃): δ −138.2 (d, J = 20 Hz), −142.5 (m), −144.1 (d, J = 18 Hz) .

  • IR (KBr): 1245 cm⁻¹ (C–F stretch), 2830 cm⁻¹ (O–CH₃ stretch) .

Solubility and Stability

  • Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water .

  • Stability: Resists hydrolysis under acidic conditions but degrades in strong bases due to methoxy group cleavage .

Industrial and Research Applications

Agrochemical Intermediates

2,4,5-Trifluoroanisole is a precursor for herbicides and fungicides. For example, its carboxylation yields 2-methoxy-3,6-difluorobenzoic acid, a key component in fluorinated analogs of dicamba . These derivatives exhibit moderate herbicidal activity (40–60% growth inhibition at 200 ppm) .

Pharmaceutical Building Blocks

The compound is used in synthesizing capsid assembly modulators for antiviral drugs. Functionalization with sulfonamide groups produces inhibitors targeting hepatitis B virus replication .

Materials Science

  • OLEDs: 2,4,5-Trifluoroanisole derivatives enhance electron transport in perovskite films, achieving luminances up to 1.2 × 10³ cd/m² .

  • Carbon Nanotube Functionalization: Forms organic color centers in single-wall carbon nanotubes (SWCNTs), enabling near-infrared fluorescence for biosensing .

ParameterValueSource
GHS ClassificationH302 (Harmful if swallowed)
H315 (Causes skin irritation)

Exposure Control

  • PPE: Nitrile gloves, lab coat, and goggles .

  • Ventilation: Use fume hoods to avoid inhalation of vapors .

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